5-Hydroperoxymethyluracil

Description

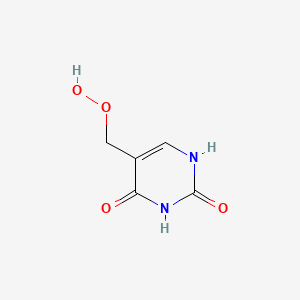

5-Hydroperoxymethyluracil is a reactive intermediate formed during oxidative damage to thymine in DNA. Hydroxyl radicals attack the methyl group of thymine, generating this compound as the most stable thymine hydroperoxide . This compound is highly unstable and decomposes spontaneously into two stable oxidation products: 5-formyluracil (5-foU) and 5-hydroxymethyluracil (5-hmU) . For instance, 5-foU is recognized as a mutagenic lesion that can mispair with adenine during replication, leading to G→T transversions . Enzymes such as DNA glycosylases (e.g., hNTH1, NEIL1, and SMUG1 in mammals) excise these lesions to maintain genomic integrity .

Properties

CAS No. |

33499-50-2 |

|---|---|

Molecular Formula |

C5H6N2O4 |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

5-(hydroperoxymethyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O4/c8-4-3(2-11-10)1-6-5(9)7-4/h1,10H,2H2,(H2,6,7,8,9) |

InChI Key |

MXVRXIGBAGNOJF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=O)NC(=O)N1)COO |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)COO |

Other CAS No. |

33499-50-2 |

Synonyms |

5-hydroperoxymethyluracil |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The oxidative degradation of thymine produces structurally related uracil derivatives. Below is a detailed comparison of 5-hydroperoxymethyluracil with its analogs, focusing on molecular properties, stability, biological activity, and repair mechanisms.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Research Findings

Stability and Decomposition :

- This compound is transient and decomposes rapidly, unlike its stable derivatives 5-foU and 5-hmU .

- 5-foU persists in DNA and is more mutagenic than 5-hmU due to its ability to form mismatches .

Mutagenicity and Repair :

- 5-foU induces replication errors by pairing with adenine, whereas 5-hmU pairs correctly with adenine but may disrupt epigenetic regulation .

- Repair enzymes like SpNth1 in Schizosaccharomyces pombe efficiently excise 5-foU and 5-hmU, reducing mutagenesis .

Biological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.